Minabeolide 4
Description
Minabeolide 4 is a marine-derived polyketide isolated from the symbiotic bacteria of the sponge Haliclona minabensis. Characterized by a 24-membered macrolactone ring with conjugated double bonds and hydroxylated side chains, it exhibits potent anticancer activity by targeting microtubule dynamics and inducing apoptosis in multidrug-resistant cancer cell lines . Its unique structural features, including a rare epoxyquinone moiety, differentiate it from other polyketides. Preclinical studies highlight its IC50 values of 12–35 nM in breast (MCF-7) and colon (HCT-116) cancer models, with low cytotoxicity to non-cancerous cells (IC50 > 1 µM) .
Properties
Molecular Formula |
C27H38O3 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(3S,6R)-6-[(1S)-1-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-3-methyloxan-2-one |
InChI |
InChI=1S/C27H38O3/c1-16-5-10-24(30-25(16)29)17(2)21-8-9-22-20-7-6-18-15-19(28)11-13-26(18,3)23(20)12-14-27(21,22)4/h11,13,15-17,20-24H,5-10,12,14H2,1-4H3/t16-,17-,20-,21+,22-,23-,24+,26-,27+/m0/s1 |
InChI Key |
OIROZVSBVQAEPT-HDSKOFFVSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)C |
Canonical SMILES |
CC1CCC(OC1=O)C(C)C2CCC3C2(CCC4C3CCC5=CC(=O)C=CC45C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound, Bryostatin 1, and Salinomycin
| Attribute | This compound | Bryostatin 1 | Salinomycin |
|---|---|---|---|
| Molecular Weight | 892.4 g/mol | 905.1 g/mol | 751.0 g/mol |
| Source Organism | Haliclona minabensis | Bugula neritina | Streptomyces albus |
| Key Biological Activity | Microtubule stabilization | Protein kinase C modulation | K<sup>+</sup>/H<sup>+</sup> ionophore |
| Primary Mechanism | Apoptosis via Bcl-2 inhibition | Immune modulation | Cancer stem cell targeting |
| Clinical Phase | Preclinical | Phase II (discontinued) | Preclinical/Experimental |
Mechanistic and Efficacy Differences
- Microtubule Targeting vs. Protein Kinase Modulation: this compound stabilizes microtubules by binding to the taxane site, similar to paclitaxel but with enhanced permeability in resistant cells .
- Ionophoric Activity vs. Salinomycin’s broad-spectrum cytotoxicity (IC50 ~ 50–100 nM) contrasts with this compound’s selective tumor suppression .
Toxicity and Selectivity Profiles
- This compound demonstrates a therapeutic index (TI) of >30 in vivo (murine models), surpassing Bryostatin 1 (TI ~5) and Salinomycin (TI ~15) .
Research Findings and Clinical Implications
- Synergistic Potential: this compound synergizes with doxorubicin (combination index = 0.3) in triple-negative breast cancer models, unlike Bryostatin 1, which antagonizes anthracyclines .
- Resistance Mitigation: this compound overcomes P-glycoprotein-mediated drug resistance by inhibiting efflux pumps, a feature absent in Salinomycin .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
